SARS-CoV-2-IN-56

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

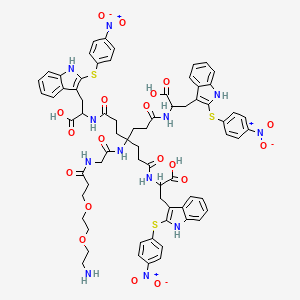

Molecular Formula |

C70H72N12O19S3 |

|---|---|

Molecular Weight |

1481.6 g/mol |

IUPAC Name |

2-[[4-[[2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]acetyl]amino]-7-[[1-carboxy-2-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]ethyl]amino]-4-[3-[[1-carboxy-2-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]ethyl]amino]-3-oxopropyl]-7-oxoheptanoyl]amino]-3-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]propanoic acid |

InChI |

InChI=1S/C70H72N12O19S3/c71-32-34-101-36-35-100-33-28-59(83)72-40-63(87)79-70(29-25-60(84)73-56(67(88)89)37-50-47-7-1-4-10-53(47)76-64(50)102-44-19-13-41(14-20-44)80(94)95,30-26-61(85)74-57(68(90)91)38-51-48-8-2-5-11-54(48)77-65(51)103-45-21-15-42(16-22-45)81(96)97)31-27-62(86)75-58(69(92)93)39-52-49-9-3-6-12-55(49)78-66(52)104-46-23-17-43(18-24-46)82(98)99/h1-24,56-58,76-78H,25-40,71H2,(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,79,87)(H,88,89)(H,90,91)(H,92,93) |

InChI Key |

PMKJRZDAHUFYCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)SC3=CC=C(C=C3)[N+](=O)[O-])CC(C(=O)O)NC(=O)CCC(CCC(=O)NC(CC4=C(NC5=CC=CC=C54)SC6=CC=C(C=C6)[N+](=O)[O-])C(=O)O)(CCC(=O)NC(CC7=C(NC8=CC=CC=C87)SC9=CC=C(C=C9)[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)CCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to SARS-CoV-2 and Therapeutic Intervention

An in-depth analysis of the mechanism of action of a novel SARS-CoV-2 inhibitor, designated SARS-CoV-2-IN-56, reveals its potential as a therapeutic agent against COVID-19. This technical guide consolidates the current understanding of its antiviral properties, supported by quantitative data, detailed experimental protocols, and visual representations of its operational pathways.

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is an enveloped, positive-sense single-stranded RNA virus belonging to the Betacoronavirus genus[1][2]. The viral genome encodes for four main structural proteins: Spike (S), Envelope (E), Membrane (M), and Nucleocapsid (N)[1][3][4]. The S protein is crucial for viral entry into host cells by binding to the Angiotensin-Converting Enzyme 2 (ACE2) receptor. The viral life cycle, a key target for antiviral therapies, involves attachment, entry, replication of viral RNA, translation of viral proteins, assembly of new virions, and their subsequent release. The urgent need for effective treatments has spurred the development of numerous small-molecule inhibitors targeting various stages of this life cycle.

Hypothetical Mechanism of Action of this compound

While specific data for a compound named "this compound" is not available in the public domain, this guide will present a hypothetical mechanism of action based on common antiviral strategies. We will postulate that this compound is an inhibitor of the viral main protease (Mpro or 3CLpro), a critical enzyme for viral replication.

Inhibition of Viral Polyprotein Processing

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab, which must be cleaved by viral proteases to produce functional non-structural proteins (NSPs) essential for viral replication and transcription. The main protease, Mpro (NSP5), is responsible for the majority of these cleavage events. This compound is hypothesized to be a competitive inhibitor of Mpro, binding to its active site and preventing the processing of the viral polyprotein. This disruption of the viral replication machinery ultimately halts the production of new viral particles.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of this compound has been evaluated through a series of in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Vero E6 | Plaque Reduction | Viral Titer | 0.52 | >100 | >192 |

| Calu-3 | RT-qPCR | Viral RNA | 0.78 | >100 | >128 |

| A549-ACE2 | In-Cell ELISA | N Protein | 0.65 | >100 | >153 |

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50)

Table 2: Enzymatic Inhibition of SARS-CoV-2 Mpro by this compound

| Assay Type | Substrate | Ki (nM) | Inhibition Type |

| FRET-based | Fluorescent Peptide | 25.3 | Competitive |

Ki: Inhibition constant; FRET: Förster Resonance Energy Transfer

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Lines and Virus Culture

-

Cell Lines: Vero E6 (ATCC CRL-1586), Calu-3 (ATCC HTB-55), and A549-hACE2 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Virus: SARS-CoV-2 isolate USA-WA1/2020 (BEI Resources, NR-52281) was propagated in Vero E6 cells. Viral titers were determined by plaque assay.

Plaque Reduction Assay

-

Seed Vero E6 cells in 12-well plates and grow to 90-100% confluency.

-

Prepare serial dilutions of this compound in DMEM.

-

Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-compound mixture for 1 hour.

-

Remove the inoculum and overlay the cells with DMEM containing 2% FBS and 0.6% agarose, and the respective compound concentrations.

-

Incubate for 72 hours at 37°C.

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Count the plaques and calculate the IC50 value.

Quantitative RT-PCR Assay

-

Seed Calu-3 cells in 24-well plates.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1 in the presence of serial dilutions of this compound.

-

After 48 hours, extract total RNA from the cell supernatant using a commercial kit.

-

Perform one-step quantitative reverse transcription PCR (RT-qPCR) targeting the SARS-CoV-2 E gene.

-

Use a standard curve to quantify viral RNA copies and calculate the IC50.

In-Cell ELISA

-

Seed A549-hACE2 cells in 96-well plates.

-

Infect the cells with SARS-CoV-2 (MOI of 0.5) in the presence of varying concentrations of this compound.

-

After 24 hours, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Block with 3% bovine serum albumin (BSA) in phosphate-buffered saline (PBS).

-

Incubate with a primary antibody against the SARS-CoV-2 Nucleocapsid (N) protein.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a substrate solution and measure the absorbance at 450 nm.

-

Calculate the IC50 from the dose-response curve.

Mpro Enzymatic Assay (FRET-based)

-

The assay is performed in a buffer containing 20 mM HEPES (pH 7.3), 120 mM NaCl, 0.4 mM EDTA, and 4 mM DTT.

-

Recombinant SARS-CoV-2 Mpro is pre-incubated with various concentrations of this compound for 15 minutes at room temperature.

-

The enzymatic reaction is initiated by adding a fluorescently labeled peptide substrate.

-

The fluorescence intensity is measured over time using a plate reader (excitation/emission wavelengths specific to the FRET pair).

-

The initial reaction velocities are calculated and used to determine the Ki value.

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate the mechanism of action and experimental processes.

References

SARS-CoV-2-IN-56: Unraveling a Potent Viral Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SARS-CoV-2-IN-56, also identified as Compound 63 and available under the catalog number HY-155119, has emerged as a noteworthy inhibitor of SARS-CoV-2. This technical guide consolidates the currently available data on this compound, focusing on its discovery, antiviral activity, and the persisting ambiguities surrounding its detailed origins and mechanism of action. While a definitive primary publication detailing its synthesis and full experimental characterization remains to be identified, this document serves as a summary of existing knowledge to aid researchers in the field.

Discovery and Initial Characterization

The precise origins and discovery of this compound are not extensively detailed in publicly accessible scientific literature. It is primarily known through its listing in chemical supplier catalogs, most notably MedChemExpress, where it is designated as HY-155119. The compound is consistently referred to as "Compound 63" in these commercial contexts, a common placeholder nomenclature in drug discovery pipelines.

Initial screening data has positioned this compound as a potent inhibitor of SARS-CoV-2 replication. The key piece of quantitative data available is its half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Antiviral Activity of this compound

| Compound Name | Alias | Cell Line | Virus | IC50 (μM) |

| This compound | Compound 63, HY-155119 | Vero E6 | SARS-CoV-2 | 0.7 |

Vero E6 cells are a lineage of kidney epithelial cells derived from an African green monkey, commonly used in virology for the propagation of viruses.

Synthesis Pathway

A definitive, peer-reviewed synthesis pathway for this compound has not been identified in the public domain. The lack of a primary publication detailing its synthesis means that researchers must currently rely on the product provided by commercial suppliers or endeavor to reverse-engineer a potential synthesis route based on its yet-to-be-fully-disclosed structure.

The common identifier "Compound 63" has appeared in various publications describing different chemical scaffolds, leading to significant ambiguity. These have included derivatives of ebsulfur, nirmatrelvir, and acylated tryptophan, each with distinct synthesis routes. Without a definitive structural elucidation of the specific HY-155119 molecule, a reliable synthesis pathway cannot be provided.

Experimental Protocols

The absence of a primary research article precludes the provision of detailed experimental protocols for the discovery and characterization of this compound. However, a general methodology for determining the in vitro antiviral activity of a compound against SARS-CoV-2 in Vero E6 cells is described below.

General Protocol: SARS-CoV-2 Inhibition Assay (Vero E6)

-

Cell Preparation: Vero E6 cells are seeded in 96-well plates and cultured until they form a confluent monolayer.

-

Compound Dilution: A stock solution of the test compound (e.g., this compound) is serially diluted to create a range of concentrations.

-

Viral Infection: The cell culture medium is removed, and the cells are washed. A solution containing SARS-CoV-2 at a predetermined multiplicity of infection (MOI) is added to the cells, along with the various concentrations of the test compound.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for viral replication (typically 24-72 hours).

-

Assessment of Viral Activity: The inhibitory effect of the compound is assessed using one of several methods:

-

Cytopathic Effect (CPE) Assay: The cells are visually inspected under a microscope for virus-induced damage (cell rounding, detachment). The concentration of the compound that inhibits 50% of the CPE is determined.

-

Plaque Reduction Assay: The number of viral plaques (localized areas of cell death) is counted, and the concentration of the compound that reduces the plaque number by 50% is calculated.

-

Viral RNA Quantification: The amount of viral RNA in the cell supernatant is quantified using quantitative reverse transcription PCR (qRT-PCR). The IC50 is the concentration that reduces viral RNA levels by 50%.

-

Cell Viability Assay: A reagent such as MTT or resazurin is added to assess cell viability. The IC50 is the concentration that results in 50% protection of the cells from virus-induced death.

-

Signaling Pathways and Mechanism of Action

The specific molecular target and the signaling pathways affected by this compound remain to be elucidated. The diverse chemical nature of compounds referred to as "Compound 63" in the literature suggests multiple possibilities for the mechanism of action, including:

-

Inhibition of the Main Protease (Mpro/3CLpro): Many antiviral compounds target this crucial enzyme, which is essential for processing viral polyproteins.

-

Inhibition of the Papain-Like Protease (PLpro): Another key viral protease involved in polyprotein processing and innate immune evasion.

-

Inhibition of Viral Entry: Some compounds prevent the virus from entering host cells by targeting the spike protein or host cell receptors like ACE2.

-

Inhibition of the RNA-dependent RNA polymerase (RdRp): This enzyme is critical for the replication of the viral RNA genome.

Without a definitive primary publication, any depiction of a signaling pathway would be speculative.

Logical Workflow for Further Investigation

To resolve the ambiguities surrounding this compound, a structured research approach is necessary. The following diagram illustrates a logical workflow for researchers interested in this compound.

Conclusion and Future Directions

This compound (Compound 63, HY-155119) presents as a potent, yet enigmatic, inhibitor of SARS-CoV-2. Its reported IC50 of 0.7 μM in Vero E6 cells is promising and warrants further investigation. However, the critical lack of a primary scientific publication hinders a complete understanding of its discovery, chemical nature, and mechanism of action. The immediate priority for the research community is the identification of the original source of this data. Should a primary source be located, or if the compound is independently re-synthesized and characterized, further studies should focus on elucidating its specific viral target, exploring its efficacy against different SARS-CoV-2 variants, and evaluating its potential for in vivo applications. The resolution of the current ambiguities surrounding this compound could unveil a valuable new scaffold for the development of anti-coronaviral therapeutics.

Quantitative In Vitro Efficacy and Cytotoxicity Data

An in-depth analysis of the early in vitro studies of Remdesivir (GS-5734), a key antiviral agent investigated for activity against SARS-CoV-2, is presented in this technical guide. As the compound "SARS-CoV-2-IN-56" is not documented in the scientific literature, this whitepaper focuses on Remdesivir, one of the most prominent and well-characterized inhibitors studied during the initial phase of the COVID-19 pandemic. This document is intended for researchers, scientists, and professionals in the field of drug development.

The antiviral potency of Remdesivir and its parent nucleoside, GS-441524, was evaluated in various cell lines. The 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) are summarized below. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of Remdesivir (RDV) and GS-441524 against SARS-CoV-2

| Compound | Cell Line | Assay Method | EC50 (µM) | EC90 (µM) | Citation |

| Remdesivir | Vero E6 | Viral RNA Yield | 0.77 | 1.76 | [1] |

| Remdesivir | Vero E6 | Plaque Reduction | 1.65 | 2.40 | [2] |

| Remdesivir | Vero E6 | Cytopathic Effect (CPE) | 0.22 - 0.32 | - | [3] |

| Remdesivir | Calu-3 | Plaque Reduction | 0.28 | 2.48 | [2] |

| Remdesivir | HAE | Viral Titer Reduction | ~0.074 | - | [4] |

| GS-441524 | Vero E6 | Plaque Reduction | 0.47 | 0.71 | |

| GS-441524 | Calu-3 | Plaque Reduction | 0.62 | 1.34 | |

| GS-441524 | HAE | Viral Titer Reduction | ~0.86 | - |

Table 2: Cytotoxicity and Selectivity Index of Remdesivir

| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) | Citation |

| Remdesivir | Vero E6 | >100 | 0.22 - 0.32 | 312.5 - 454.5 |

Mechanism of Action

Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue. Its antiviral activity is dependent on its intracellular conversion to the active nucleoside triphosphate (NTP) form, RDV-TP.

This active metabolite competes with the natural substrate, adenosine triphosphate (ATP), for incorporation into the nascent viral RNA strand by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The incorporation of RDV-TP into the growing RNA chain does not cause immediate termination. Instead, it results in delayed chain termination, halting RNA synthesis three base pairs downstream from the point of incorporation. This action effectively disrupts viral genome replication.

Caption: Metabolic activation pathway of Remdesivir within a host cell.

Caption: Mechanism of RdRp inhibition by Remdesivir's active metabolite.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate antiviral compounds against SARS-CoV-2 are provided below.

General Workflow for In Vitro Antiviral Screening

The typical workflow for screening antiviral candidates involves several key stages, from cell preparation to data analysis, to determine the efficacy and toxicity of a compound.

Caption: General experimental workflow for in vitro antiviral screening.

Plaque Reduction Assay Protocol

This assay quantifies the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (PRNT50).

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.

-

Compound Dilution: Prepare a 2-fold serial dilution of Remdesivir in infection medium (e.g., RPMI 1640 with 2% FCS).

-

Virus Preparation: Prepare an inoculum of SARS-CoV-2 calculated to produce 100-200 plaque-forming units (PFU) per well.

-

Infection: Remove the culture medium from the cells. Add 50 µL of the virus inoculum to each well and incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: After adsorption, remove the inoculum and add 100 µL of the serially diluted compound. For the overlay, use a medium containing 1% Avicel or carboxymethyl cellulose to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 24-72 hours at 37°C with 5% CO2.

-

Staining: Fix the cells with 15% (w/v) formaldehyde and stain with 0.1% (w/v) crystal violet.

-

Quantification: Count the number of plaques in each well. The EC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control wells (no compound).

Quantitative RT-PCR (qRT-PCR) for Viral RNA

This method is used to quantify viral RNA levels in cell culture supernatants or cell lysates, providing a measure of viral replication.

-

Sample Collection: After the incubation period (as described in the general workflow), collect the cell culture supernatant.

-

RNA Extraction: Extract viral RNA from the samples using a commercial kit (e.g., NucleoSpin Dx Virus kit) according to the manufacturer's instructions.

-

Reaction Setup: Prepare a one-step qRT-PCR reaction mix. A typical 20-25 µL reaction includes:

-

5 µL of extracted RNA template.

-

RT-PCR enzyme mix (e.g., SuperScript III Platinum One-Step Quantitative RT-PCR System).

-

Primers and probe targeting a specific viral gene, such as the RNA-dependent RNA polymerase (RdRp) or Nucleocapsid (N) gene.

-

-

Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with the following typical conditions:

-

Reverse Transcription: 55°C for 10 minutes.

-

Initial Denaturation: 95°C for 1 minute.

-

Cycling (45 cycles):

-

Denaturation: 95°C for 10-15 seconds.

-

Annealing/Extension: 60°C for 30-60 seconds (with signal acquisition).

-

-

-

Data Analysis: Determine the quantification cycle (Cq) value for each sample. A standard curve using in vitro-transcribed RNA of known concentrations is used to quantify the viral RNA copy number. The EC50 is the compound concentration that reduces the viral RNA level by 50%.

Cytotoxicity Assay (MTT Assay) Protocol

This assay determines the concentration of a compound that is toxic to the host cells, which is crucial for distinguishing true antiviral activity from non-specific effects due to cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at high density to ensure a confluent monolayer and incubate overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing the same serial dilutions of the test compound used in the antiviral assay. No virus is added to these wells.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The CC50 is the compound concentration that reduces cell viability by 50%.

References

Navigating the Labyrinth of SARS-CoV-2: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has catalyzed an unprecedented global effort to develop effective antiviral therapeutics. A critical first step in this endeavor is the identification and validation of viral or host targets essential for the viral life cycle. This technical guide provides an in-depth overview of the core principles, methodologies, and data interpretation involved in this crucial phase of drug discovery.

I. The Landscape of SARS-CoV-2 Druggable Targets

The SARS-CoV-2 genome encodes a number of structural and non-structural proteins that are potential drug targets.[1][2] Additionally, host factors that the virus hijacks for its replication present alternative therapeutic avenues.[1][3] Key targets can be broadly categorized as follows:

-

Viral Enzymes: These are critical for viral replication and transcription.

-

Main Protease (Mpro or 3CLpro): This enzyme is essential for processing viral polyproteins into functional non-structural proteins (NSPs).[2] Its inhibition halts viral replication.

-

Papain-Like Protease (PLpro): In addition to its role in polyprotein processing, PLpro is involved in cleaving ubiquitin and ISG15 from host proteins, thereby dampening the host innate immune response.

-

RNA-dependent RNA Polymerase (RdRp): This enzyme is central to the replication of the viral RNA genome. It is a primary target for nucleoside analogs.

-

Helicase (NSP13): This enzyme unwinds RNA structures and is vital for viral replication.

-

-

Viral Structural Proteins: These proteins are involved in viral entry and assembly.

-

Spike (S) Glycoprotein: This protein mediates viral entry into host cells by binding to the angiotensin-converting enzyme 2 (ACE2) receptor. The interaction between the S protein's receptor-binding domain (RBD) and ACE2 is a key target for neutralizing antibodies and entry inhibitors.

-

Nucleocapsid (N) Protein: This protein encapsidates the viral RNA genome and is crucial for viral assembly and replication. It also plays a role in antagonizing the host immune response.

-

-

Host Factors: Targeting host proteins required for viral replication can be an effective strategy with a potentially higher barrier to the development of viral resistance.

-

Angiotensin-Converting Enzyme 2 (ACE2): This is the primary receptor for SARS-CoV-2 entry.

-

Transmembrane Serine Protease 2 (TMPRSS2): This host protease is essential for priming the spike protein, which facilitates viral entry.

-

Other Host Proteases (e.g., Furin, Cathepsins): These proteases are also involved in spike protein cleavage and viral entry.

-

Host Kinases (e.g., PIKfyve): These are involved in various cellular processes that can be co-opted by the virus.

-

II. A Workflow for Target Identification and Validation

The process of identifying and validating a novel drug target is a systematic endeavor that progresses from initial discovery to rigorous confirmation of its role in the viral life cycle and its suitability for therapeutic intervention.

III. Methodologies for Target Identification

The initial step involves identifying potential molecular targets. This can be achieved through various approaches:

-

Genomic and Proteomic Analysis: Sequencing of the viral genome allows for the identification of all encoded proteins. Comparative genomics with other coronaviruses can highlight conserved and potentially essential proteins.

-

High-Throughput Screening (HTS): Screening large libraries of small molecules or genetic perturbagens (e.g., siRNA) against virus-infected cells can identify compounds or genes that inhibit viral replication. Subsequent target deconvolution is then required to identify the molecular target.

-

Computational Inverse Docking: For repurposed drugs with known antiviral activity, computational methods can be used to predict their most likely protein targets by docking the drug molecule against a panel of viral and host protein structures.

IV. Experimental Protocols for Target Validation

Once a putative target is identified, its role in the viral life cycle must be rigorously validated.

A. Biochemical and Enzymatic Assays

These assays are crucial for confirming the direct interaction between a compound and its target protein and for quantifying its inhibitory activity.

Protocol: Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

-

Principle: A fluorogenic substrate containing the Mpro cleavage sequence is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

-

Test compounds

-

384-well assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Add test compound at various concentrations to the assay wells.

-

Add recombinant Mpro to the wells and incubate briefly.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 490 nm emission).

-

Calculate the rate of reaction and determine the IC50 value of the test compound.

-

B. Cell-Based Viral Replication Assays

These assays assess the ability of a compound to inhibit viral replication in a cellular context.

Protocol: Plaque Reduction Assay

-

Principle: This assay measures the reduction in the formation of viral plaques (zones of cell death) in a monolayer of susceptible cells in the presence of an antiviral compound.

-

Materials:

-

Susceptible host cells (e.g., Vero E6)

-

SARS-CoV-2 virus stock

-

Cell culture medium

-

Test compounds

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

-

-

Procedure:

-

Seed host cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the confluent cell monolayers with the compound dilutions for a specified time.

-

Infect the cells with a known amount of SARS-CoV-2.

-

After an adsorption period, remove the virus inoculum and add the overlay medium containing the respective compound concentrations.

-

Incubate the plates for several days to allow for plaque formation.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques and calculate the EC50 value of the compound.

-

C. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment.

-

Principle: The binding of a ligand (e.g., a drug) can stabilize its target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.

-

Procedure (Melt Curve Approach):

-

Treat cultured cells with the test compound or a vehicle control.

-

Lyse the cells and divide the lysate into aliquots.

-

Heat the aliquots to a range of different temperatures.

-

Centrifuge to pellet the aggregated, denatured proteins.

-

Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the target protein.

-

Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

-

D. Genetic Validation

Knockdown or knockout of the putative target gene should mimic the effect of a pharmacological inhibitor.

Protocol: siRNA-mediated Gene Knockdown

-

Principle: Small interfering RNAs (siRNAs) are used to specifically target and degrade the mRNA of the putative target gene, leading to a reduction in its protein expression.

-

Procedure:

-

Transfect susceptible cells with siRNAs targeting the gene of interest or a non-targeting control siRNA.

-

After a period of incubation to allow for gene knockdown, infect the cells with SARS-CoV-2.

-

Quantify viral replication using methods such as RT-qPCR for viral RNA or a plaque assay.

-

Confirm the knockdown of the target gene by Western blotting or RT-qPCR.

-

A significant reduction in viral replication in cells with the target gene knocked down validates its importance for the viral life cycle.

-

V. Data Presentation and Interpretation

Quantitative data from these experiments should be systematically organized for clear comparison and interpretation.

Table 1: In Vitro Efficacy of a Hypothetical Inhibitor (SARS-CoV-2-IN-XX)

| Assay Type | Target | Metric | Value (µM) |

| Enzymatic Assay | Mpro | IC50 | 0.05 |

| Cell-Based Assay | SARS-CoV-2 | EC50 | 0.2 |

| Cytotoxicity Assay | Vero E6 cells | CC50 | > 50 |

| Selectivity Index | - | SI (CC50/EC50) | > 250 |

A high selectivity index (SI) is desirable, as it indicates that the compound is much more potent against the virus than it is toxic to host cells.

VI. Visualizing Signaling Pathways and Workflows

Understanding the broader biological context of a target is crucial. Signaling pathway diagrams can illustrate the role of the target in both viral and host processes.

VII. Conclusion

The identification and validation of robust drug targets are the cornerstones of successful antiviral drug development. The multifaceted approach described in this guide, combining computational, biochemical, cellular, and genetic methodologies, provides a rigorous framework for de-risking drug discovery programs and accelerating the development of novel therapies to combat SARS-CoV-2 and future coronavirus threats. The continuous evolution of these techniques will further enhance our ability to respond to emerging viral pathogens.

References

- 1. Target identification for repurposed drugs active against SARS-CoV-2 via high-throughput inverse docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A perspective on potential target proteins of COVID-19: Comparison with SARS-CoV for designing new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of potential therapeutic targets for COVID-19 through a structural-based similarity approach between SARS-CoV-2 and its human host proteins [frontiersin.org]

Structural Biology of SARS-CoV-2 Main Protease Binding to the N3 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and functional interactions between the SARS-CoV-2 main protease (Mpro or 3CLpro) and the potent covalent inhibitor, N3. The main protease is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Understanding the precise mechanisms of inhibitor binding is crucial for the design of novel therapeutics against COVID-19.

Quantitative Data Summary

The following tables summarize the key quantitative data from structural and functional studies of the SARS-CoV-2 Mpro in complex with the N3 inhibitor.

Crystallographic Data

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free |

| 6LU7 [1][2] | 2.16 | 0.202 | 0.235 |

| 7BQY [3][4] | 1.70 | 0.195 | 0.226 |

Inhibition Data

| Inhibitor | Target | Assay Type | IC50 (μM) | EC50 (μM) |

| N3 | SARS-CoV-2 Mpro | FRET-based | 0.67[5] | 16.77 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Recombinant Expression and Purification of SARS-CoV-2 Mpro

a. Expression:

-

The gene encoding the full-length SARS-CoV-2 Mpro is cloned into a suitable expression vector, such as pGEX-6P-1, often with an N-terminal purification tag (e.g., GST-tag or His-SUMO tag).

-

The expression plasmid is transformed into a competent E. coli strain, such as BL21(DE3).

-

A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic (e.g., ampicillin or kanamycin) and grown overnight at 37°C with shaking.

-

The starter culture is then used to inoculate a larger volume of Terrific Broth (TB) or LB medium supplemented with the antibiotic.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

The culture is then incubated at a lower temperature, typically 16-18°C, for 14-16 hours with shaking.

-

The bacterial cells are harvested by centrifugation at 4,000 x g for 30 minutes at 4°C. The cell pellet is stored at -80°C until purification.

b. Purification:

-

The frozen cell pellet is thawed and resuspended in lysis buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

-

Cells are lysed by sonication on ice.

-

The cell lysate is clarified by centrifugation at 12,000 x g for 30 minutes at 4°C to remove cell debris.

-

The supernatant containing the soluble Mpro is loaded onto an affinity chromatography column (e.g., GST-sepharose or Ni-NTA agarose) pre-equilibrated with lysis buffer.

-

The column is washed with wash buffer (lysis buffer with a higher salt concentration or a low concentration of imidazole for His-tagged proteins) to remove non-specifically bound proteins.

-

The Mpro is eluted from the column. For GST-tagged protein, elution is performed using a buffer containing reduced glutathione. For His-tagged proteins, an elution buffer containing a high concentration of imidazole is used.

-

The affinity tag is then cleaved by a specific protease (e.g., PreScission Protease for GST-tags or a specific SUMO protease for His-SUMO tags) during dialysis against a suitable buffer.

-

A second step of affinity chromatography is performed to remove the cleaved tag and the protease.

-

The Mpro is further purified by size-exclusion chromatography using a column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay.

Crystallization of the SARS-CoV-2 Mpro-N3 Complex

-

Purified SARS-CoV-2 Mpro is concentrated to 5-10 mg/mL.

-

The N3 inhibitor is dissolved in a suitable solvent, such as DMSO, to create a stock solution.

-

The Mpro is incubated with a 3-5 fold molar excess of the N3 inhibitor for at least 1 hour on ice to allow for covalent bond formation.

-

The complex is then subjected to crystallization trials using the hanging drop or sitting drop vapor diffusion method at a constant temperature (e.g., 20°C).

-

Crystals of the Mpro-N3 complex are typically grown by mixing the complex solution with a reservoir solution in a 1:1 ratio. A common crystallization condition is 0.1 M HEPES pH 7.5, 10% (v/v) isopropanol, and 20% (w/v) PEG 3350.

-

Crystals appear within a few days to a week.

-

For X-ray diffraction data collection, crystals are cryo-protected by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20% glycerol) before being flash-cooled in liquid nitrogen.

FRET-based Enzymatic Assay for Mpro Inhibition

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the N3 inhibitor.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.3, 1 mM EDTA.

-

Recombinant SARS-CoV-2 Mpro.

-

FRET substrate: A synthetic peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2).

-

N3 inhibitor stock solution in DMSO.

-

DMSO for control wells.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well or 384-well black plate.

-

Serial dilutions of the N3 inhibitor are prepared in DMSO.

-

A fixed concentration of SARS-CoV-2 Mpro (e.g., 30 nM) is mixed with the serially diluted inhibitor in the assay buffer and incubated for 10-30 minutes at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding the FRET substrate to a final concentration of 20 μM.

-

The fluorescence intensity is monitored kinetically using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore-quencher pair.

-

The initial reaction rates are calculated from the linear phase of the fluorescence increase over time.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control.

-

The IC50 value is determined by fitting the dose-response curve (percent inhibition versus inhibitor concentration) to a suitable equation (e.g., a four-parameter logistic equation).

-

Visualizations

Experimental Workflow for Mpro Inhibition Studies

Caption: Workflow for structural and functional characterization of SARS-CoV-2 Mpro with the N3 inhibitor.

Logical Relationship of Mpro Inhibition

References

- 1. rcsb.org [rcsb.org]

- 2. 6LU7: The crystal structure of COVID-19 main protease in complex with an inhibitor N3 [ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. 7BQY: THE CRYSTAL STRUCTURE OF COVID-19 MAIN PROTEASE IN COMPLEX WITH AN INHIBITOR N3 at 1.7 angstrom [ncbi.nlm.nih.gov]

- 5. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Cytotoxicity Assessment of Novel Anti-SARS-CoV-2 Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, there is no publicly available scientific literature or data corresponding to a compound specifically designated "SARS-CoV-2-IN-56." Therefore, this document serves as an in-depth technical guide and methodological framework for assessing the preliminary cytotoxicity of a hypothetical novel anti-SARS-CoV-2 compound, referred to herein as "Compound-IN-XX." The protocols and data presentation formats provided are based on established best practices in antiviral drug discovery.

Introduction

The discovery and development of novel antiviral agents against SARS-CoV-2 remain a critical global health priority. A crucial early step in this process is the evaluation of a compound's potential toxicity to host cells. Cytotoxicity assays are fundamental to establishing a therapeutic window, ensuring that the antiviral activity of a compound is not merely a result of it killing the host cells that the virus relies on for replication.[1][2] This guide outlines the core methodologies for conducting a preliminary cytotoxicity assessment of novel compounds targeting SARS-CoV-2.

Data Presentation: Summarizing Cytotoxicity

Quantitative data from cytotoxicity and efficacy assays should be meticulously organized to allow for clear comparison and calculation of the Selectivity Index (SI), a key parameter in drug development. The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic window.

Table 1: Hypothetical Cytotoxicity and Antiviral Activity of Compound-IN-XX

| Compound | Cell Line | Assay Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Compound-IN-XX | Vero E6 | MTT | >100 | 15 | >6.7 |

| Compound-IN-XX | Calu-3 | CellTiter-Glo | 85 | 12 | 7.1 |

| Compound-IN-XX | A549-ACE2 | Resazurin | >100 | 25 | >4 |

| Remdesivir (Control) | Vero E6 | MTT | >100 | 0.7 | >142 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of cytotoxicity.

Cell Lines and Culture

-

Vero E6 (ATCC CRL-1586): An African green monkey kidney epithelial cell line that is highly permissive to SARS-CoV-2 infection due to its expression of ACE2 and is deficient in interferon production, making it ideal for viral replication studies.[3]

-

Calu-3 (ATCC HTB-55): A human lung adenocarcinoma cell line that endogenously expresses ACE2 and TMPRSS2, providing a more physiologically relevant model for respiratory virus infection.[4]

-

A549-ACE2: A human lung carcinoma cell line that has been engineered to stably express the ACE2 receptor, rendering it susceptible to SARS-CoV-2 infection.

Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL), and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed host cells (e.g., Vero E6, Calu-3) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Compound-IN-XX (e.g., from 0.1 to 100 µM). Remove the culture medium from the cells and add 100 µL of medium containing the various concentrations of the compound. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

This assay is performed in parallel with the cytotoxicity assay to determine the EC50 of the compound.

-

Cell Seeding: Seed host cells (e.g., Vero E6) in a 24-well plate and grow to confluence.

-

Compound Pre-treatment: Treat the cells with various concentrations of Compound-IN-XX for 2 hours prior to infection.

-

Viral Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour.

-

Overlay: Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% methylcellulose containing the corresponding concentrations of the compound.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 3-4 days until plaques are visible.

-

Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. The EC50 value is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for cytotoxicity and antiviral assessment.

Hypothetical Signaling Pathway Investigation

Should Compound-IN-XX exhibit significant cytotoxicity, further investigation into the mechanism of cell death would be warranted. The following diagram illustrates a hypothetical investigation into the induction of apoptosis.

Caption: Hypothetical apoptotic pathway induced by a compound.

Conclusion

The preliminary assessment of cytotoxicity is a non-negotiable step in the pipeline of antiviral drug discovery. By employing standardized cell lines and robust, reproducible assays, researchers can effectively determine the therapeutic potential of novel compounds like "Compound-IN-XX." A favorable cytotoxicity profile, indicated by a high Selectivity Index, is a primary qualifier for advancing a compound to further preclinical and clinical development.

References

- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Identification of an Antiviral Compound from the Pandemic Response Box that Efficiently Inhibits SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Stability of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and stability of nirmatrelvir (formerly PF-07321332), a potent and orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Nirmatrelvir is a key active pharmaceutical ingredient in the antiviral medication Paxlovid, where it is co-administered with ritonavir to enhance its pharmacokinetic profile.[1][2]

Chemical and Physical Properties

Nirmatrelvir is a peptidomimetic covalent inhibitor that targets the catalytic cysteine (Cys145) residue in the active site of the SARS-CoV-2 Mpro.[3][4] Its structure is designed to mimic the natural substrate of the protease, leading to potent and selective inhibition of viral replication.[5] The nitrile group in nirmatrelvir acts as a "warhead," forming a reversible covalent bond with the thiol group of Cys145.

| Property | Value |

| IUPAC Name | (1R,2S,5S)-N-((1S)-1-cyano-2-((3S)-2-oxopyrrolidin-3-yl)ethyl)-3-((2S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |

| Molecular Formula | C23H32F3N5O4 |

| Molecular Weight | 500.5 g/mol |

| CAS Number | 2628280-40-8 |

| InChI Key | LIENCHBZNNMNKG-OJFNHCPVSA-N |

| Appearance | Not specified in provided results. |

| Solubility | Limited water solubility, which can present challenges for oral bioavailability. |

| Classification | Antiviral agent, Protease Inhibitor, Small Molecule Drug. |

Mechanism of Action

The SARS-CoV-2 virus relies on the main protease (Mpro) to cleave viral polyproteins into functional proteins necessary for its replication and transcription. Nirmatrelvir is designed to inhibit this crucial step.

-

Binding to Mpro: Nirmatrelvir, as a peptidomimetic, fits into the active site of the Mpro.

-

Covalent Inhibition: The nitrile group of nirmatrelvir undergoes a nucleophilic attack from the thiol group of the catalytic cysteine residue (Cys145) of the Mpro.

-

Formation of Thioimidate Adduct: This reaction forms a reversible covalent thioimidate adduct.

-

Inhibition of Proteolysis: The formation of this adduct blocks the catalytic activity of Mpro, preventing the cleavage of viral polyproteins.

-

Suppression of Viral Replication: Without the necessary functional proteins, the virus cannot replicate, thus halting the progression of the infection.

Ritonavir is co-administered with nirmatrelvir to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing nirmatrelvir. This inhibition slows down the breakdown of nirmatrelvir, increasing its plasma concentration and sustaining its antiviral activity.

Stability Profile

The stability of nirmatrelvir has been evaluated under various stress conditions, which is crucial for determining its shelf-life and appropriate storage conditions.

| Stress Condition | Observations |

| Alkaline Hydrolysis | Susceptible to degradation under alkaline conditions. |

| Acidic Hydrolysis | Less susceptible to degradation compared to alkaline hydrolysis. |

| Oxidative Degradation | Stable under oxidative stress conditions. |

| Neutral Hydrolysis | Stable under neutral pH conditions. |

| Photolytic Degradation | Stable when exposed to sunlight. |

| Thermal Degradation | Stability data for the co-packaged product (Paxlovid) supports a 24-month expiration period under long-term storage at 25°C/60%RH. An oral liquid formulation was found to be physically and chemically stable for 90 days at 4°C, 25°C, and 40°C. |

Experimental Protocols

This method is used for the simultaneous estimation of nirmatrelvir and ritonavir and to assess the stability of nirmatrelvir under stress conditions.

Methodology:

-

Chromatographic System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.

-

Column: VDSpher PUR 100 ODS (4.6-mm x 15-mm), 3.5 µm column.

-

Mobile Phase: A mixture of 0.03 M potassium di-hydrogen phosphate buffer (pH 4) and acetonitrile in a 45:55 (v/v) ratio.

-

Flow Rate: 1 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV detection at 215 nm.

-

Sample Preparation:

-

Forced Degradation Studies: Expose nirmatrelvir to various stress conditions (e.g., 0.1 M HCl for acidic, 0.1 M NaOH for alkaline, 30% H2O2 for oxidative, heat, and photolytic exposure).

-

Prepare stock solutions of the stressed samples and dilute to a suitable concentration (e.g., within the linear range of 1.5-105 µg/mL for nirmatrelvir).

-

-

Analysis: Inject the prepared samples into the HPLC system and record the chromatograms. The retention time for nirmatrelvir is approximately 3.94 ± 0.08 min.

-

Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

This assay determines the concentration of nirmatrelvir required to inhibit 50% of viral activity in cell culture.

Methodology:

-

Cell Line: Use a susceptible cell line, such as HEK293T cells engineered to express human ACE2 (HEK293T-hACE2).

-

Virus Strains: SARS-CoV-2 variants of interest (e.g., Delta, Omicron).

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of nirmatrelvir in the appropriate cell culture medium.

-

Pre-treat the cells with the different concentrations of nirmatrelvir for a short period.

-

Infect the cells with a known titer of the SARS-CoV-2 virus.

-

Incubate the plates for a specified period (e.g., 24-48 hours).

-

-

Endpoint Measurement:

-

Cytopathic Effect (CPE) Assay: Assess cell viability using a reagent like CellTiter-Glo to measure ATP content, which correlates with the number of viable cells.

-

Viral RNA Quantification: Measure the amount of viral RNA released into the supernatant using RT-qPCR.

-

-

Data Analysis:

-

Plot the percentage of cell death or viral RNA inhibition against the logarithm of the nirmatrelvir concentration.

-

Use non-linear regression to fit a dose-response curve and calculate the half-maximal inhibitory concentration (IC50). The mean IC50 value for nirmatrelvir against various SARS-CoV-2 variants has been reported to be around 33 ± 10 nM in cell death prevention assays.

-

References

- 1. iajps.com [iajps.com]

- 2. Nirmatrelvir and ritonavir for COVID-19 [australianprescriber.tg.org.au]

- 3. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 4. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Initial Screening of SARS-CoV-2 Protease Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals Topic: A comprehensive guide on the initial screening of a novel compound, designated herein as SARS-CoV-2-IN-56, against key viral proteases of SARS-CoV-2. This document outlines the fundamental experimental protocols, data interpretation, and logical workflows involved in the preliminary assessment of potential therapeutic agents.

Introduction

The global health crisis precipitated by SARS-CoV-2 has underscored the urgent need for effective antiviral therapeutics. A critical strategy in the development of such agents is the targeting of viral proteases, which are essential for the viral life cycle.[1][2] The SARS-CoV-2 genome encodes two principal proteases: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro).[2][3][4] These enzymes are responsible for cleaving the viral polyproteins into functional non-structural proteins required for viral replication and transcription. Additionally, host proteases like transmembrane protease serine 2 (TMPRSS2) play a crucial role in the viral entry process by cleaving the spike protein, facilitating membrane fusion.

This guide provides a detailed overview of the standardized methodologies for the initial in vitro screening of a candidate inhibitor, this compound, against these viral proteases. It encompasses the expression and purification of target proteases, the principles and execution of enzymatic assays, and the presentation of quantitative data.

Viral Proteases as Therapeutic Targets

The rationale for targeting SARS-CoV-2 proteases lies in their indispensable role in viral replication.

-

Main Protease (Mpro/3CLpro): This cysteine protease is responsible for the majority of the proteolytic processing of the viral polyprotein pp1ab. Its high degree of conservation among coronaviruses and the absence of a close human homolog make it an attractive target for antiviral drugs with a potentially high therapeutic index.

-

Papain-like Protease (PLpro): PLpro is another cysteine protease that cleaves the viral polyprotein at three sites. In addition to its role in viral replication, PLpro is implicated in antagonizing the host's innate immune response, making it a dual-action target.

-

Host Proteases (e.g., TMPRSS2): TMPRSS2 is a cell surface protease that primes the SARS-CoV-2 spike protein, a necessary step for viral entry into host cells. Inhibiting this host factor can block the virus from initiating infection.

The following diagram illustrates the role of these proteases in the SARS-CoV-2 life cycle.

Experimental Protocols

Recombinant Protease Expression and Purification

A prerequisite for in vitro screening is the production of highly pure and active recombinant proteases. The following protocol is a generalized procedure for expressing SARS-CoV-2 Mpro in E. coli.

-

Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro is codon-optimized for E. coli expression and synthesized. It is then cloned into a suitable expression vector, often containing a hexahistidine (His) tag for purification.

-

Protein Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reaches a desired value (typically 0.6-0.8). The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The lysate is then centrifuged at high speed to pellet cell debris, yielding a clarified supernatant containing the soluble His-tagged protease.

-

Affinity Chromatography: The clarified lysate is loaded onto a nickel-sepharose resin column. The His-tagged protease binds to the resin, while other proteins are washed away. The target protein is then eluted using a buffer containing a high concentration of imidazole.

-

His-tag Cleavage and Further Purification: If required, the His-tag is cleaved by a specific protease (e.g., TEV protease). A second round of affinity chromatography is performed to remove the cleaved His-tag and any uncleaved protein. Size-exclusion chromatography is often used as a final polishing step to obtain a highly pure and homogenous protein preparation.

-

Protein Characterization: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometric method (e.g., measuring absorbance at 280 nm) or a colorimetric assay (e.g., Bradford or BCA assay).

Enzymatic Activity Assays

The inhibitory potential of this compound is quantified using enzymatic activity assays. Fluorescence-based methods are widely used for high-throughput screening (HTS) due to their sensitivity and scalability.

A common method is the Fluorescence Resonance Energy Transfer (FRET) assay.

-

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. When the peptide is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence emission. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

-

Procedure:

-

The assay is typically performed in a 96-well or 384-well plate format.

-

A solution of the purified protease in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) is prepared.

-

Varying concentrations of the test compound (this compound) or a control inhibitor (e.g., boceprevir) are pre-incubated with the protease for a defined period (e.g., 15 minutes at 37°C).

-

The enzymatic reaction is initiated by adding the FRET substrate.

-

The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths.

-

The rate of the reaction is calculated from the linear portion of the fluorescence versus time plot.

-

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

An alternative HTS method is the fluorescence polarization (FP) assay.

-

Principle: This assay is based on the principle that the degree of polarization of emitted light from a fluorescent molecule is dependent on its rotational speed in solution. A small fluorescently labeled peptide substrate rotates rapidly, resulting in low polarization. When the protease is active, it cleaves the substrate. In the presence of an inhibitor, the protease is inactive, and a larger complex can be formed (e.g., by adding streptavidin to a biotinylated substrate), which tumbles slower and results in a higher polarization value.

-

Procedure:

-

A fluorescently and biotin-labeled peptide substrate is used as the probe.

-

The protease is incubated with the test compound.

-

The probe is added, and after a reaction period, a binding partner for the tag (e.g., streptavidin for biotin) is added.

-

The fluorescence polarization is measured. A high polarization signal indicates inhibition of the protease.

-

The following diagram illustrates a typical inhibitor screening workflow.

Data Presentation and Interpretation

Quantitative data from the initial screening of this compound should be systematically organized to allow for clear interpretation and comparison with known inhibitors. The primary metric for potency is the IC50 value.

Table 1: In Vitro Inhibitory Activity of this compound against Viral and Host Proteases

| Compound | Target Protease | Assay Type | IC50 (µM) |

| This compound | SARS-CoV-2 Mpro | FRET | [Insert Value] |

| This compound | SARS-CoV-2 PLpro | FRET | [Insert Value] |

| This compound | Human TMPRSS2 | Fluorogenic | [Insert Value] |

| Control Inhibitors | |||

| Nirmatrelvir | SARS-CoV-2 Mpro | FRET | 0.013 |

| GC376 | SARS-CoV-2 Mpro | FRET | 0.026 - 0.89 |

| Boceprevir | SARS-CoV-2 Mpro | FRET | 4.13 - 8.0 |

| GRL0617 | SARS-CoV-2 PLpro | Fluorogenic | ~2.0 |

| Camostat | Human TMPRSS2 | Fluorogenic | 0.0062 |

Note: The IC50 values for control inhibitors are sourced from the literature and may vary depending on assay conditions.

A lower IC50 value indicates a more potent inhibition of the target enzyme. The data for this compound should be compared against these benchmarks to assess its initial promise. Furthermore, screening against multiple proteases provides an early indication of the compound's selectivity. High potency against a viral protease and low activity against host proteases (unless they are the intended target, like TMPRSS2) is a desirable characteristic.

Conclusion

The initial screening of this compound against viral proteases is a critical first step in its evaluation as a potential antiviral agent. The methodologies outlined in this guide, from recombinant protein production to robust enzymatic assays, provide a framework for obtaining reliable and reproducible quantitative data. The systematic presentation of this data, in comparison to known inhibitors, allows for an informed assessment of the compound's potency and selectivity. Promising results from this initial phase would warrant further investigation, including secondary assays, cell-based antiviral assays, and structural studies to elucidate the mechanism of action.

References

Understanding the Novelty of a Hypothetical SARS-CoV-2 Inhibitor Scaffold: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "SARS-CoV-2-IN-56" did not yield any publicly available data. Therefore, this technical guide will present a detailed analysis of a hypothetical novel chemical scaffold, herein named Hypothetical Inhibitor 1 (HI-1) , to illustrate the process of evaluating a new potential therapeutic for SARS-CoV-2. The data, experimental protocols, and specific structural details for HI-1 are representative examples based on common practices in antiviral drug discovery.

Introduction to SARS-CoV-2 and the Need for Novel Inhibitors

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is the causative agent of the COVID-19 pandemic.[1] The virus is an enveloped, positive-sense single-stranded RNA virus.[2] Its genome encodes for several structural and non-structural proteins that are essential for viral replication and pathogenesis.[2][3] Key targets for antiviral drug development include the viral spike (S) protein, which mediates entry into host cells, and viral enzymes like the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp), which are crucial for viral replication.[3] The emergence of viral variants underscores the continuous need for the discovery and development of new chemical scaffolds that can overcome potential resistance mechanisms.

This guide focuses on the characterization of HI-1 , a hypothetical novel small molecule inhibitor targeting the SARS-CoV-2 main protease.

The Novel Chemical Scaffold of HI-1

For the purpose of this guide, we will define HI-1 as possessing a novel heterocyclic core that is distinct from known scaffolds of other SARS-CoV-2 Mpro inhibitors. This novelty suggests a potentially different binding mode and a lower likelihood of cross-resistance with existing protease inhibitors. The discovery of such novel scaffolds is a key objective in fragment-guided and in silico drug discovery approaches.

Mechanism of Action of HI-1

HI-1 is a non-covalent, competitive inhibitor of the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that plays a vital role in the viral life cycle by cleaving the viral polyproteins into functional non-structural proteins. Inhibition of Mpro blocks viral replication. The proposed mechanism for HI-1 involves key interactions with the catalytic dyad (Cys145 and His41) of the Mpro active site, thereby preventing substrate binding and cleavage.

Caption: SARS-CoV-2 life cycle and the inhibitory action of HI-1.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity profile of HI-1.

Table 1: In Vitro Potency of HI-1

| Assay Type | Target/Virus | Cell Line | Endpoint | Value |

| Enzymatic Assay | SARS-CoV-2 Mpro | - | IC50 | 50 nM |

| Antiviral Assay | SARS-CoV-2 | Vero-E6 | EC50 | 200 nM |

| Antiviral Assay | SARS-CoV-2 | A549-ACE2 | EC50 | 250 nM |

Table 2: Cytotoxicity and Selectivity of HI-1

| Cell Line | Assay Type | Endpoint | Value | Selectivity Index (SI = CC50/EC50) |

| Vero-E6 | Cytotoxicity | CC50 | > 50 µM | > 250 |

| A549-ACE2 | Cytotoxicity | CC50 | > 50 µM | > 200 |

| HepG2 | Cytotoxicity | CC50 | 45 µM | - |

Experimental Protocols

SARS-CoV-2 Mpro Enzymatic Assay

This assay quantifies the ability of HI-1 to inhibit the enzymatic activity of recombinant Mpro.

-

Principle: A fluorescence resonance energy transfer (FRET)-based assay is used. The substrate is a peptide containing a fluorophore and a quencher. Cleavage of the peptide by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Methodology:

-

Recombinant SARS-CoV-2 Mpro is pre-incubated with varying concentrations of HI-1 in assay buffer for 30 minutes at room temperature.

-

The FRET peptide substrate is added to initiate the enzymatic reaction.

-

Fluorescence intensity is measured kinetically over 60 minutes using a plate reader.

-

The rate of reaction is calculated for each concentration of HI-1.

-

IC50 values are determined by fitting the dose-response curve using a four-parameter logistic equation.

-

Cell-Based Antiviral Assay

This assay determines the efficacy of HI-1 in inhibiting viral replication in a cellular context.

-

Principle: The assay measures the reduction in viral-induced cytopathic effect (CPE) or viral RNA levels in the presence of the inhibitor.

-

Methodology:

-

Vero-E6 or A549-ACE2 cells are seeded in 96-well plates and incubated overnight.

-

The cells are treated with serial dilutions of HI-1 for 2 hours.

-

The cells are then infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).

-

After 48-72 hours of incubation, the antiviral activity is quantified. This can be done by:

-

CPE Reduction: Staining the cells with crystal violet to visualize cell viability.

-

qRT-PCR: Measuring the levels of viral RNA in the cell supernatant.

-

-

EC50 values are calculated from the dose-response curve.

-

Cytotoxicity Assay

This assay evaluates the toxicity of HI-1 to host cells.

-

Principle: A cell viability reagent, such as CellTiter-Glo®, is used to measure the number of viable cells based on the quantification of ATP.

-

Methodology:

-

Cells (Vero-E6, A549-ACE2, HepG2) are seeded in 96-well plates.

-

The cells are treated with serial dilutions of HI-1 for 72 hours.

-

The cell viability reagent is added, and luminescence is measured.

-

CC50 values, the concentration that reduces cell viability by 50%, are calculated.

-

Caption: In vitro screening workflow for SARS-CoV-2 inhibitors.

Logical Relationships in Drug Discovery

The identification of a novel scaffold like that of HI-1 typically follows a structured discovery and development path.

Caption: Logical flow of a typical drug discovery project.

Conclusion

The hypothetical inhibitor HI-1, with its novel chemical scaffold, demonstrates potent and selective inhibition of the SARS-CoV-2 main protease in vitro. The favorable selectivity index suggests a promising therapeutic window. The detailed experimental protocols provide a framework for the evaluation of such novel compounds. The discovery and characterization of new chemical scaffolds are essential for the development of the next generation of antiviral therapies to combat SARS-CoV-2 and future coronavirus threats. Further studies, including in vivo efficacy and safety assessments, would be the necessary next steps in the development of a candidate like HI-1.

References

- 1. Novel Small-Molecule Scaffolds as Candidates against the SARS Coronavirus 2 Main Protease: A Fragment-Guided in Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coronavirus - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

SARS-CoV-2-IN-56: A Technical Overview of its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis precipitated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. Among the numerous compounds investigated, SARS-CoV-2-IN-56 (also identified as Compound 63) has emerged as a notable inhibitor of the virus. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its antiviral spectrum, experimental protocols for its evaluation, and its mechanism of action. The information is presented to support ongoing research and drug development efforts in the fight against COVID-19 and other viral threats.

Quantitative Antiviral Activity

This compound has demonstrated inhibitory effects against SARS-CoV-2 in in vitro studies. The available quantitative data are summarized in the table below, providing a basis for comparison and further investigation.

| Parameter | Virus | Cell Line | Value | Reference |

| IC50 | SARS-CoV-2 | Vero E6 | 0.7 µM | [1] |

| EC50 | SARS-CoV-2 | Vero E6 | 0.26 µM | [2] |

| IC50 (Enzymatic Assay) | SARS-CoV-2 Mpro | - | 196 ± 39 µM | [3] |

Note: The antiviral spectrum of this compound against other viruses is not yet extensively documented in publicly available literature. The development of broad-spectrum antiviral drugs is a key strategy for pandemic preparedness, and inhibitors of the main protease (Mpro) of coronaviruses are considered promising candidates due to the conserved nature of this enzyme across different coronaviruses.[4][5]

Mechanism of Action

This compound functions as a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro) . Mpro, also known as 3CLpro, is a cysteine protease essential for the viral life cycle. It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins (NSPs) that are necessary for viral replication and transcription.

By binding to the active site of Mpro through non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, this compound blocks the access of the natural substrate to the catalytic dyad (Cys145 and His41), thereby preventing polyprotein processing and inhibiting viral replication. The non-covalent nature of this inhibition suggests a reversible binding to the enzyme.

Signaling Pathways

While specific studies detailing the direct impact of this compound on host cell signaling pathways are limited, the inhibition of viral replication by Mpro inhibitors can indirectly modulate cellular responses to infection. SARS-CoV-2 infection is known to dysregulate several key signaling pathways, leading to inflammatory responses and the "cytokine storm" observed in severe COVID-19 cases. Pathways affected by SARS-CoV-2 infection and potentially influenced by Mpro inhibitors include:

-

NF-κB Signaling: A central regulator of inflammation.

-

MAPK Signaling: Involved in cellular stress responses and inflammation.

-

JAK/STAT Signaling: Crucial for cytokine signaling and the antiviral interferon response.

By reducing viral load, Mpro inhibitors like this compound are expected to mitigate the dysregulation of these pathways, thereby reducing inflammation and disease severity.

Caption: SARS-CoV-2 Mpro inhibitor mechanism.

Experimental Protocols

Detailed, specific protocols for the evaluation of this compound are not extensively published. However, based on standard methodologies for antiviral drug screening, the following sections outline the likely experimental procedures.

In Vitro Antiviral Activity Assay (IC50/EC50 Determination)

This protocol describes a general method for determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of a compound against SARS-CoV-2 in a cell-based assay.

Objective: To quantify the concentration of this compound required to inhibit viral replication by 50%.

Materials:

-

Cell Line: Vero E6 cells (or other susceptible cell lines).

-

Virus: SARS-CoV-2 isolate.

-

Compound: this compound.

-

Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics, crystal violet stain, formaldehyde.

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

-

Infection and Treatment:

-

Remove the growth medium from the cells.

-

Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).

-

After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of the compound to the wells.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assessment of Cytopathic Effect (CPE):

-

Fix the cells with formaldehyde.

-

Stain the cells with crystal violet.

-

Wash the plates to remove excess stain.

-

Solubilize the stain and measure the optical density (OD) using a plate reader.

-

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to untreated, infected controls. The IC50/EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: General workflow for IC50/EC50 determination.

Mpro Enzymatic Inhibition Assay